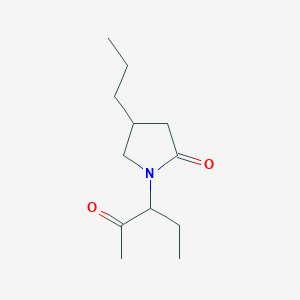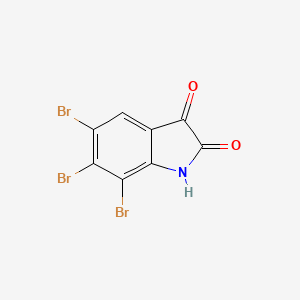![molecular formula C18H19N3O6 B14189380 Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate CAS No. 836622-51-6](/img/structure/B14189380.png)
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate is a complex organic compound known for its unique chemical structure and properties This compound features a benzoate core substituted with nitro groups and an amino group linked to a phenylethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate typically involves multi-step organic reactions. One common method starts with the nitration of a benzoic acid derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the amino group via a nucleophilic substitution reaction using a phenylethylamine derivative. The final step involves esterification with propan-2-ol under acidic conditions to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and esterification steps, ensuring higher yields and purity. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
Aplicaciones Científicas De Investigación
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl 3,5-dinitrobenzoate: Lacks the phenylethylamino group, resulting in different reactivity and applications.
Propan-2-yl 4-[(2-phenylethyl)amino]benzoate:
Uniqueness
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate is unique due to the combination of nitro and amino groups on the benzoate core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
836622-51-6 |
|---|---|
Fórmula molecular |
C18H19N3O6 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
propan-2-yl 3,5-dinitro-4-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C18H19N3O6/c1-12(2)27-18(22)14-10-15(20(23)24)17(16(11-14)21(25)26)19-9-8-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3 |
Clave InChI |
MHBIMYFSIXUFKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NCCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]-](/img/structure/B14189303.png)
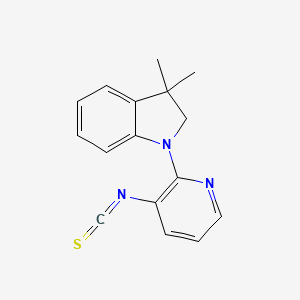
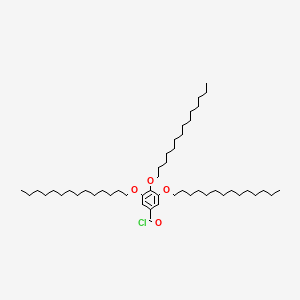

![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)

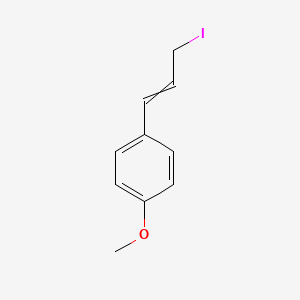
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
![1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}](/img/structure/B14189373.png)
